molecular formula C19H17NO3 B12741129 2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 135420-33-6

2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one

Katalognummer: B12741129
CAS-Nummer: 135420-33-6
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: FXOOEZZTROBMDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylphenol with an appropriate benzoyl chloride derivative under basic conditions to form the benzoxazinone core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethyl-7-(1-oxo-2-phenyl-2-propenyl)-2H-1,4-benzoxazin-3(4H)-one: shares structural similarities with other benzoxazinone derivatives, such as:

Uniqueness

The unique combination of the dimethyl and propenyl groups in this compound may confer distinct chemical and biological properties compared to other benzoxazinone derivatives

Eigenschaften

CAS-Nummer

135420-33-6

Molekularformel

C19H17NO3

Molekulargewicht

307.3 g/mol

IUPAC-Name

2,4-dimethyl-7-(2-phenylprop-2-enoyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H17NO3/c1-12(14-7-5-4-6-8-14)18(21)15-9-10-16-17(11-15)23-13(2)19(22)20(16)3/h4-11,13H,1H2,2-3H3

InChI-Schlüssel

FXOOEZZTROBMDB-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.